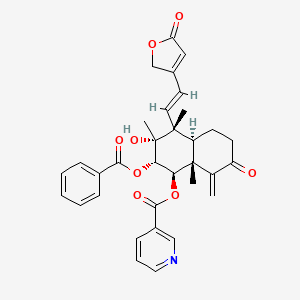

Scutebarbatine E

Description

Scutebarbatine E is a neo-clerodane diterpenoid isolated from Scutellaria barbata, a plant widely used in traditional Chinese medicine for its anticancer and anti-inflammatory properties. Like other neo-clerodane diterpenoids, this compound likely features a 13-pyran clerodane skeleton with modifications such as hydroxylation, acetylation, or nicotinoyl substitutions at positions C-2, C-6, C-7, or C-18, which are common in this class . These structural traits are critical for their bioactivity, including cytotoxicity against cancer cells and antiviral effects .

Properties

Molecular Formula |

C33H33NO8 |

|---|---|

Molecular Weight |

571.6 g/mol |

IUPAC Name |

[(1R,2S,3R,4R,4aS,8aR)-2-benzoyloxy-3-hydroxy-3,4,8a-trimethyl-8-methylidene-7-oxo-4-[(E)-2-(5-oxo-2H-furan-3-yl)ethenyl]-2,4a,5,6-tetrahydro-1H-naphthalen-1-yl] pyridine-3-carboxylate |

InChI |

InChI=1S/C33H33NO8/c1-20-24(35)12-13-25-31(2,15-14-21-17-26(36)40-19-21)33(4,39)28(42-29(37)22-9-6-5-7-10-22)27(32(20,25)3)41-30(38)23-11-8-16-34-18-23/h5-11,14-18,25,27-28,39H,1,12-13,19H2,2-4H3/b15-14+/t25-,27+,28+,31-,32+,33+/m1/s1 |

InChI Key |

QIEGXQSSMCKBHF-OUMZYSQDSA-N |

SMILES |

CC1(C2CCC(=O)C(=C)C2(C(C(C1(C)O)OC(=O)C3=CC=CC=C3)OC(=O)C4=CN=CC=C4)C)C=CC5=CC(=O)OC5 |

Isomeric SMILES |

C[C@]1([C@H]2CCC(=O)C(=C)[C@@]2([C@H]([C@@H]([C@]1(C)O)OC(=O)C3=CC=CC=C3)OC(=O)C4=CN=CC=C4)C)/C=C/C5=CC(=O)OC5 |

Canonical SMILES |

CC1(C2CCC(=O)C(=C)C2(C(C(C1(C)O)OC(=O)C3=CC=CC=C3)OC(=O)C4=CN=CC=C4)C)C=CC5=CC(=O)OC5 |

Origin of Product |

United States |

Comparison with Similar Compounds

Cytotoxicity

Antiviral Activity

- Scutebarbatine F Metabolites : Compound 5 (derived from F) showed 54.8% inhibition against influenza A virus at 20 μM, comparable to ribavirin .

Analytical and Metabolic Profiles

- UHPLC-HRMS/MS Analysis: Scutebarbatines A, F, and G are identified using diagnostic product ions (DPIs) at m/z 124.0393 (nicotinoyl) and 105.0335 (benzoyl).

- Metabolic Pathways :

Q & A

What is the proposed mechanism of action of Scutebarbatine E against bacterial targets?

This compound exhibits antibacterial activity primarily through inhibition of bacterial enzymes involved in critical cellular processes. Molecular docking studies reveal binding affinities of -8.5 kcal/mol with DNA gyrase (PDB:1KZN) and -8.7 kcal/mol with dihydroascorbate synthase (PDB:3TYE), indicating strong interactions via hydrophilic (e.g., hydrogen bonding) and hydrophobic bonds. These interactions disrupt DNA replication and antioxidant defense mechanisms in bacteria, respectively .

What experimental methodologies are used to assess this compound’s antibacterial efficacy?

Key methodologies include:

- Minimum Inhibitory Concentration (MIC) assays : Quantify the lowest concentration required to inhibit bacterial growth.

- Time-kill curve analysis : Evaluates bactericidal activity over time.

- Molecular docking simulations : Tools like AutoDock 4.2 and visualization software (e.g., Chimera) predict binding affinities and interaction modes with target proteins .

- In vitro enzyme inhibition assays : Validate target-specific activity (e.g., DNA gyrase inhibition).

Ensure consistency in bacterial strain selection (e.g., Gram-positive vs. Gram-negative) and adherence to CLSI guidelines for reproducibility .

How can researchers optimize molecular docking parameters to improve binding affinity predictions for this compound?

Optimization strategies include:

- Grid parameter adjustment : Refine grid size and spacing around the protein’s active site to enhance docking accuracy.

- Scoring function validation : Cross-validate results using multiple scoring algorithms (e.g., AutoDock Vina, Glide).

- Solvent and protonation state modeling : Account for physiological conditions (e.g., pH, ionic strength) to mimic in vivo environments.

- Experimental correlation : Compare docking scores with in vitro enzyme inhibition data to calibrate computational models .

What are the challenges in reconciling contradictory data on this compound’s efficacy across bacterial strains?

Contradictions may arise due to:

- Strain-specific variations : Differences in bacterial membrane permeability or efflux pump expression.

- Assay conditions : Variability in pH, temperature, or nutrient availability affecting compound stability.

- Methodological bias : Inconsistent use of positive controls or endpoint measurements (e.g., MIC vs. MBC).

To address these, employ standardized protocols, replicate studies across independent labs, and perform meta-analyses to identify confounding variables .

How does this compound’s activity compare to structurally related alkaloids from Scutellaria species?

Comparative studies show:

- Scutebarbatine G (6,7-nicotinoyl derivative) exhibits higher affinity for MurD ligase (PDB:1UAG; -10.1 kcal/mol ) compared to this compound.

- This compound outperforms other alkaloids in targeting DNA gyrase, suggesting divergent mechanisms of action.

Structural modifications (e.g., acyl groups) significantly influence target selectivity and binding kinetics, highlighting the need for structure-activity relationship (SAR) studies .

What considerations are critical for integrating in silico findings with in vivo validation of this compound?

Key considerations include:

- Pharmacokinetic profiling : Assess absorption, distribution, and metabolic stability using assays like Caco-2 permeability or microsomal stability tests.

- Toxicity screening : Evaluate cytotoxicity in mammalian cell lines (e.g., HepG2) to establish therapeutic indices.

- In vivo infection models : Use rodent models to validate efficacy while controlling for immune system interactions.

- Dose-response alignment : Ensure computational predictions align with achievable in vivo concentrations .

How can researchers design studies to explore this compound’s synergy with existing antibiotics?

Adopt the following framework:

- Checkerboard assays : Determine fractional inhibitory concentration indices (FICI) to classify interactions (synergistic, additive, antagonistic).

- Mechanistic complementarity : Pair this compound with β-lactams (targeting cell wall synthesis) or fluoroquinolones (targeting DNA gyrase).

- Transcriptomic profiling : Identify upregulated pathways in bacterial responses to combination therapy.

- Resistance prevention : Monitor for cross-resistance using serial passage experiments .

What gaps exist in current research on this compound’s antibacterial potential?

Critical gaps include:

- In vivo pharmacokinetics : Limited data on bioavailability and tissue penetration.

- Resistance mechanisms : Unclear if prolonged exposure induces target mutations or efflux pump overexpression.

- Host-pathogen interactions : Role of immune modulation in enhancing antibacterial efficacy remains unexplored.

Prioritize studies combining omics approaches (e.g., proteomics, metabolomics) with phenotypic assays to address these gaps .

How should researchers address discrepancies in docking scores between computational platforms for this compound?

Mitigation strategies involve:

- Consensus docking : Aggregate results from multiple software (e.g., AutoDock, Schrödinger) to identify robust binding poses.

- Force field calibration : Use molecular dynamics simulations (e.g., AMBER, GROMACS) to refine energy minimization parameters.

- Experimental validation : Correlate docking scores with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) data .

What ethical and reporting standards apply to preclinical studies on this compound?

Adhere to:

- ARRIVE guidelines : Transparent reporting of in vivo experiments, including sample size justification and randomization.

- FAIR data principles : Ensure datasets are Findable, Accessible, Interoperable, and Reusable.

- Ethical review : Obtain approval for animal studies and disclose conflicts of interest in publications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.